molecular formula C18H12BCl3O3 B13355017 Tris(2-chlorophenyl) borate CAS No. 5337-60-0

Tris(2-chlorophenyl) borate

Cat. No.: B13355017
CAS No.: 5337-60-0
M. Wt: 393.5 g/mol
InChI Key: JNEZJAAADKQBBD-UHFFFAOYSA-N
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Description

Tris(2-chlorophenyl) borate is an organoboron compound with the molecular formula C18H12BCl3O3. It is known for its unique chemical properties and has been studied for various applications in chemistry and industry. The compound consists of a boron atom bonded to three 2-chlorophenyl groups, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2-chlorophenyl) borate can be synthesized through the reaction of boron trichloride with 2-chlorophenol in the presence of a base. The reaction typically involves the following steps:

  • Dissolving 2-chlorophenol in an organic solvent such as toluene.
  • Adding boron trichloride to the solution.
  • Introducing a base, such as triethylamine, to facilitate the reaction.
  • Allowing the reaction mixture to stir at room temperature for several hours.
  • Purifying the product through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale synthesis of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tris(2-chlorophenyl) borate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the 2-chlorophenyl groups are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different boron-containing products.

    Coupling Reactions: this compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is often a biaryl compound.

Scientific Research Applications

Tris(2-chlorophenyl) borate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound has been studied for its potential use in biochemical assays and as a tool for probing biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is used in the production of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which tris(2-chlorophenyl) borate exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tris(p-chlorophenyl) borate: Similar in structure but with para-chlorophenyl groups instead of ortho-chlorophenyl groups.

    Tris(trimethylsilyl) borate: Contains trimethylsilyl groups instead of chlorophenyl groups.

    Tris(pyrazolyl) borate: Features pyrazolyl groups and is used as a ligand in coordination chemistry.

Uniqueness

Tris(2-chlorophenyl) borate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other borate compounds. Its ability to participate in a variety of chemical reactions makes it a valuable reagent in both academic and industrial research.

Properties

CAS No.

5337-60-0

Molecular Formula

C18H12BCl3O3

Molecular Weight

393.5 g/mol

IUPAC Name

tris(2-chlorophenyl) borate

InChI

InChI=1S/C18H12BCl3O3/c20-13-7-1-4-10-16(13)23-19(24-17-11-5-2-8-14(17)21)25-18-12-6-3-9-15(18)22/h1-12H

InChI Key

JNEZJAAADKQBBD-UHFFFAOYSA-N

Canonical SMILES

B(OC1=CC=CC=C1Cl)(OC2=CC=CC=C2Cl)OC3=CC=CC=C3Cl

Origin of Product

United States

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